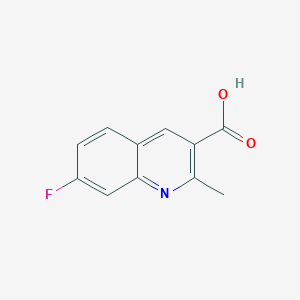
7-Fluoro-2-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-Fluoro-2-methylquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives, particularly those with halogen substitutions, have been extensively studied due to their significant antibacterial properties. These compounds are often used as intermediates in the synthesis of various quinolone antibacterial agents .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the construction of the quinoline ring, which can be achieved through intramolecular cyclization processes. For instance, the synthesis of 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves the elimination of a nitro group and the introduction of a fluorine atom by replacement of a nitro group with potassium fluoride . Another example includes the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids from 1,2,3,4-tetrafluoro benzene .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a fused structure of benzene and pyridine. The introduction of fluorine atoms and other substituents, such as methyl groups, can significantly affect the electronic distribution and, consequently, the biological activity of these compounds. The exact position of these substituents on the quinoline ring is crucial for the antibacterial efficacy of the resulting compound .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their antibacterial activity. For example, the reaction of N-aminoquinolones with ketones can lead to the synthesis of tricyclic quinoline derivatives, which have shown promising antibacterial properties . Additionally, the supercoiling activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, can be inhibited by certain quinoline derivatives, which is a key mechanism of their antibacterial action .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion in the body. For instance, the compound 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been reported to have a favorable toxicological and pharmacokinetic profile, suggesting its potential use in systemic infections .
Scientific Research Applications
Antimycobacterial Properties
One notable application of derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid is their antimycobacterial activity. A study found that certain synthesized compounds, specifically 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant Mycobacterium tuberculosis. This compound also inhibited the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, indicating a potential mechanism of action against bacterial infections (Senthilkumar et al., 2009).
Anticancer Activity
Ruthenium(II)–arene complexes with fluoro, chloro, bromo, or methyl derivatives of picolinic acid or isoquinoline-3-carboxylic acid were synthesized and exhibited significant cytotoxicity in vitro against a variety of human tumor cell lines, including cervix carcinoma, melanoma, and lung adenocarcinoma. These complexes, including those with isoquinoline-3-carboxylic acid ligands, demonstrated selective toxicity towards tumor cells, highlighting the potential application of these compounds in cancer therapy (Ivanović et al., 2014).
Antibacterial and Antiproliferative Properties
Derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid also exhibit antibacterial and antiproliferative properties. A study detailed the synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. These compounds, specifically 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and a structurally related 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline, were tested for their in vitro antimicrobial and antiproliferative activity. The study revealed promising dual-action as anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
properties
IUPAC Name |
7-fluoro-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFNVJWLKGVKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392407 |
Source


|
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinoline-3-carboxylic acid | |
CAS RN |
879361-44-1 |
Source


|
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

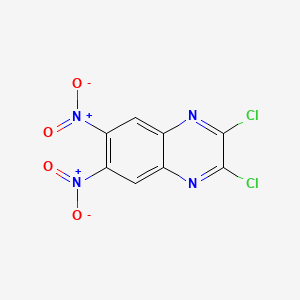
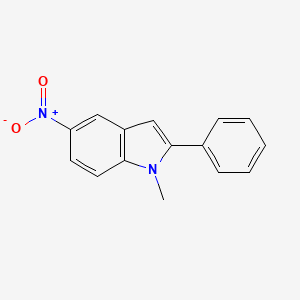
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
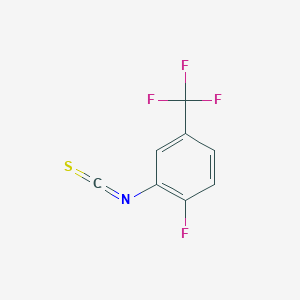
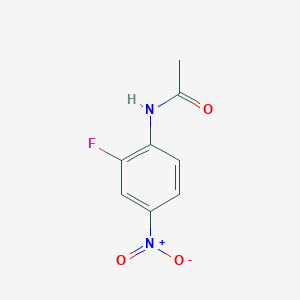
acetate](/img/structure/B1335835.png)
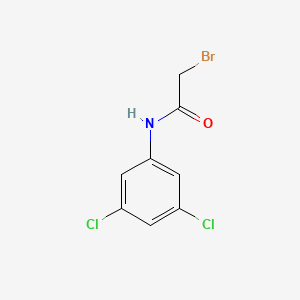
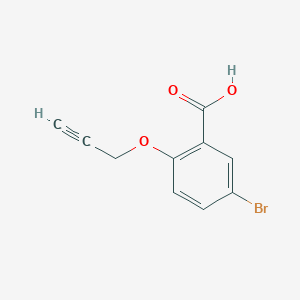
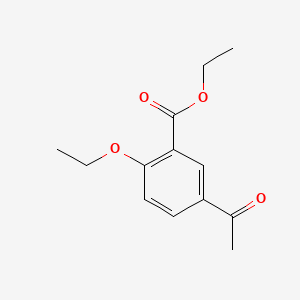
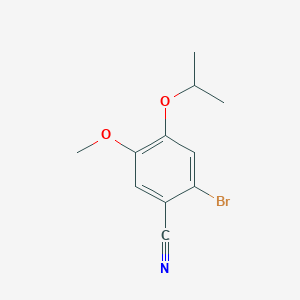
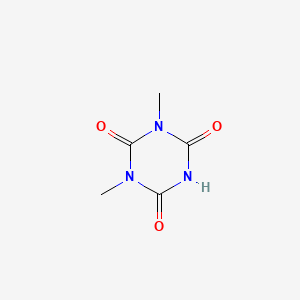
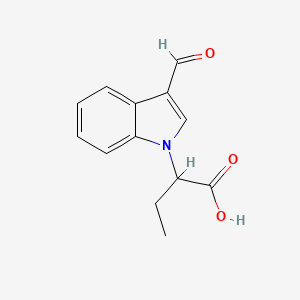
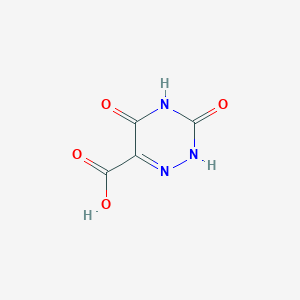
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)